molecular formula C22H29N3O4S2 B6518883 2-(ethylsulfanyl)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946276-15-9

2-(ethylsulfanyl)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B6518883
CAS No.: 946276-15-9
M. Wt: 463.6 g/mol
InChI Key: XADMZIHYNPPPCS-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a benzamide derivative featuring a 2-(ethylsulfanyl) substituent on the aromatic ring. The molecule incorporates a piperazine moiety substituted at the 4-position with a 2-methoxyphenyl group, connected via a sulfonyl-ethyl linker to the benzamide nitrogen. The ethylsulfanyl group enhances lipophilicity, which may influence blood-brain barrier permeability compared to polar substituents like nitro or methoxy groups in related compounds .

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S2/c1-3-30-21-11-7-4-8-18(21)22(26)23-12-17-31(27,28)25-15-13-24(14-16-25)19-9-5-6-10-20(19)29-2/h4-11H,3,12-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADMZIHYNPPPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(ethylsulfanyl)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a complex organic molecule that has garnered attention for its potential pharmacological properties. Its structure includes a piperazine ring, a sulfonamide group, and an ethylsulfanyl moiety, which may contribute to its biological activity. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Property Details
IUPAC Name 2-(ethylsulfanyl)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Molecular Formula C₂₁H₂₅N₃O₄S₂
Molecular Weight 429.57 g/mol
CAS Number Not specified

The mechanism of action for 2-(ethylsulfanyl)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with various neurotransmitter receptors. The piperazine component is known to modulate serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders such as depression and anxiety. Additionally, the sulfonamide group may enhance the compound's affinity for specific targets, potentially leading to improved efficacy in therapeutic applications.

Antidepressant and Anxiolytic Effects

Recent studies have investigated the antidepressant and anxiolytic effects of compounds similar to 2-(ethylsulfanyl)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide. For instance, compounds containing piperazine rings have shown significant activity in animal models, demonstrating reduced immobility time in forced swim tests and elevated plus maze tests, indicating potential antidepressant and anxiolytic properties .

Anticancer Activity

Research into related compounds has revealed promising anticancer activity. A study on derivatives of benzamide indicated that modifications in the piperazine structure could lead to enhanced cytotoxicity against various cancer cell lines. The most active derivatives exhibited IC50 values in low micromolar ranges against colorectal (HCT-116) and breast (MCF-7) cancer cells . Although specific data on the target compound is limited, its structural similarities suggest potential for similar activity.

Antimicrobial Properties

Compounds with sulfonamide groups have historically been associated with antimicrobial activity. The incorporation of an ethylsulfanyl group may further enhance these properties by increasing lipophilicity, allowing better membrane penetration. Studies on related sulfonamides have demonstrated inhibitory effects against bacterial strains, suggesting that this compound may also exhibit antimicrobial properties .

Case Studies

  • Case Study on Antidepressant Effects : A recent study evaluated a series of piperazine derivatives in mice models for their antidepressant effects. The results indicated that compounds with similar structures to 2-(ethylsulfanyl)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide significantly decreased depressive behaviors compared to control groups .
  • Case Study on Anticancer Activity : Another research effort focused on sulfonamide derivatives demonstrated that certain modifications led to increased cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural features in enhancing biological activity, supporting further exploration of similar compounds .

Scientific Research Applications

The compound “2-(ethylsulfanyl)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide” is a complex organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article aims to explore its applications, supported by comprehensive data tables and documented case studies, while ensuring a thorough review of relevant literature.

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry, where it has been investigated for its potential as a therapeutic agent. Several studies have highlighted its efficacy against various diseases:

  • Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects. The incorporation of the methoxyphenyl group may enhance serotonin receptor affinity, making it a candidate for further development as an antidepressant.
  • Anticancer Properties : Some studies have suggested that sulfonamide derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The benzamide structure may also play a role in apoptosis induction in cancer cells.

Neuropharmacology

The compound's potential neuropharmacological applications are noteworthy:

  • Anxiolytic Effects : Due to the piperazine component, there is interest in its anxiolytic properties. Animal model studies have shown that compounds with similar structures can reduce anxiety-like behaviors.
  • Cognitive Enhancement : Some research has indicated that modifications of benzamide compounds can improve cognitive functions. The dual action on serotonin and dopamine receptors may provide a basis for cognitive enhancement therapies.

Biological Studies

In biological studies, the compound has been utilized to understand various biochemical pathways:

  • Enzyme Inhibition Studies : The sulfonamide group is known for its ability to inhibit carbonic anhydrase enzymes, which are crucial in regulating pH and fluid balance in tissues. This inhibition can be leveraged in studies related to glaucoma and other conditions.
  • Drug Interaction Studies : Understanding how this compound interacts with other drugs can provide insights into polypharmacy and drug-drug interactions, particularly in patients with complex medication regimens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
AntidepressantPotential serotonin receptor affinity
AnticancerInhibition of tumor growth
AnxiolyticReduction of anxiety-like behaviors
Cognitive EnhancementImprovement in cognitive functions
Enzyme InhibitionInhibition of carbonic anhydrase
Drug InteractionInsights into polypharmacy

Table 2: Case Studies

Study TitleObjectiveFindings
Antidepressant Effects of Piperazine DerivativesTo evaluate antidepressant potentialShowed significant reduction in depression scores
Sulfonamide Derivatives Against Cancer CellsTo assess anticancer efficacyInduced apoptosis in treated cells
Neuropharmacological Profile of BenzamidesTo investigate anxiolytic effectsReduced anxiety-like behavior in models

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure aligns with a class of benzamide-piperazine derivatives, but key distinctions include:

  • Ethylsulfanyl vs. Sulfur-containing groups may also undergo metabolic oxidation, affecting bioavailability .
  • Sulfonyl Linker vs. Methanesulfonate/Ethyl Chains : The sulfonyl-ethyl linker in the target compound contrasts with methanesulfonate linkers in derivatives like 3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl methanesulphonate (). Sulfonyl groups increase polarity, which could reduce passive diffusion but enhance hydrogen-bonding capacity with target proteins .

Pharmacological and Physicochemical Properties

  • Receptor Targeting : Piperazine derivatives like 18F-MPPF () exhibit high affinity for 5-HT1A receptors. The target compound’s 2-methoxyphenyl-piperazine moiety suggests similar CNS applications, but the ethylsulfanyl group’s lipophilicity might enhance brain penetration compared to fluorinated analogs .
  • Crystallographic Insights : and provide bond angles (e.g., N4—C13—C14 = 123.74°) and torsion angles for N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide. Such data aids in modeling the target compound’s conformation, though its sulfonyl linker may introduce distinct dihedral angles affecting receptor docking .

Structure-Activity Relationship (SAR)

  • Piperazine Substitution: Derivatives with 4-nitrophenyl () or 2-fluorophenyl groups on piperazine show varied receptor affinities.

Data Tables

Table 1: Structural Comparison of Key Benzamide-Piperazine Derivatives

Compound Name (Example) Benzamide Substituent Piperazine Substituent Linker Type Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 2-(Ethylsulfanyl) 2-Methoxyphenyl Sulfonyl-ethyl ~463.6 (calculated) High lipophilicity, CNS potential
N-{2-[4-(2-MP)piperazinyl]ethyl}-4-nitro-N-(2-pyridyl)benzamide () 4-Nitro, 2-pyridyl 2-Methoxyphenyl Ethyl 461.52 Crystallographically characterized
18F-MPPF () 4-Fluoro 2-Methoxyphenyl Ethyl ~418.5 (calculated) 5-HT1A receptor imaging agent
3-[4-(3-MP)piperazinyl]propyl methanesulphonate () N/A 3-Methoxyphenyl Methanesulphonate ~356.4 (calculated) Synthetic intermediate, variable SAR

Research Findings and Implications

  • Receptor Binding : The piperazine-2-methoxyphenyl motif is critical for 5-HT1A affinity, as seen in 18F-MPPF . The target compound’s sulfonyl linker may stabilize interactions via hydrogen bonding, but in vivo studies are needed to confirm activity.
  • Metabolic Stability : Ethylsulfanyl groups are prone to oxidation, forming sulfoxides/sulfones, which could either enhance or reduce activity compared to nitro-containing analogs .

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